3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-22-7-6-11-8-12(3-5-16(11)22)17(23)10-21-18(24)13-2-4-14(19)15(20)9-13/h2-9,17,23H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQMUVMSHXFPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The difluorobenzamide moiety can be reduced to a difluorobenzylamine.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid or indole-5-one.
Reduction: Difluorobenzylamine.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it likely involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, potentially modulating biological pathways. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzamide derivatives, many of which exhibit diverse biological activities. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects on Bioactivity: The 3,4-difluoro motif in the target compound contrasts with thienylmethylthio or trifluoromethylphenoxy groups in others. Fluorine atoms typically enhance metabolic stability and binding via hydrophobic interactions, while thioethers (e.g., in compounds) may improve redox activity or metal chelation . The 2-hydroxyethyl-indole side chain is unique compared to cyano-fluorophenylamino or bicyclic epoxide groups, suggesting divergent target selectivity.
However, this may reduce blood-brain barrier penetration relative to more hydrophobic derivatives .
Synthetic Accessibility :
- compounds often incorporate heterocyclic thioethers (e.g., thiazolylmethylthio), which require multi-step synthesis. The target compound’s indole and hydroxyethyl groups may simplify synthesis compared to these analogs .
Research Findings and Gaps
- Structural analogs with indole moieties (e.g., N-[1-methyl-2-(methylphenylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide) suggest possible kinase or protease inhibition pathways .
- compounds like diflufenican demonstrate the role of fluorinated benzamides in agrochemicals, emphasizing the versatility of this scaffold. However, the target compound’s hydroxyl group distinguishes it from purely herbicidal derivatives .
- includes a benzamide with a dihydroxy-propyloxy group, underscoring the importance of polar substituents in modulating solubility—a feature shared with the target compound .
Table 2: Hypothetical Pharmacokinetic Comparison
Biological Activity
3,4-Difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzamide core with difluorine substitutions and an indole moiety. Its molecular formula is , and it possesses a molecular weight of 330.3 g/mol. The structural characteristics contribute to its diverse biological activities.
Target Interactions
The compound's biological effects are largely attributed to its indole nucleus, which is known for its role in various bioactive compounds. Indole derivatives can interact with multiple biological macromolecules, influencing various biochemical pathways.
Biochemical Pathways
Research indicates that indole derivatives can modulate pathways involved in inflammation, cancer progression, and microbial resistance. The specific interactions of this compound with these pathways are still under investigation but suggest potential therapeutic applications.
Anticancer Activity
Preliminary studies have shown that this compound exhibits promising anticancer properties. In vitro assays indicate that the compound can inhibit the proliferation of various cancer cell lines, with IC50 values ranging from 7 to 20 µM against specific types of cancer cells. The compound appears to induce apoptosis and disrupt cell cycle progression, particularly in breast and prostate cancer models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In assays measuring cytokine levels, it demonstrated significant inhibition of pro-inflammatory markers such as IL-6 and TNF-α, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against a range of bacterial strains. It showed effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological activities compared to structurally similar compounds:
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| 3,4-Difluoro-N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)benzamide | Lacks methyl group on indole | Lower anticancer activity |
| 3,4-Difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)acetamide | Acetamide instead of benzamide | Reduced anti-inflammatory effects |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy : A study conducted on human leukemia cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and alterations in cell morphology consistent with apoptosis induction .
- Inflammation Models : In animal models of inflammation, administration of the compound led to reduced swelling and pain responses compared to control groups, further supporting its anti-inflammatory potential .
- Antimicrobial Testing : The compound was tested against both gram-positive and gram-negative bacteria, showing substantial inhibition zones comparable to established antibiotics like ceftriaxone .
Q & A
Q. What are the recommended synthetic routes for 3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. A common approach involves:
Amide Bond Formation : React 3,4-difluorobenzoic acid derivatives (e.g., acid chlorides or activated esters) with the amine-containing intermediate (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a mixed solvent system (e.g., acetonitrile:water 3:1). This method is analogous to benzamide syntheses described for structurally related compounds .
Purification : Crystallization from methanol:water (4:1) yields high-purity products (≥95% by HPLC), as validated in similar synthetic workflows .
Key Considerations : Optimize reaction time (e.g., 72 hours for complete conversion) and monitor intermediates via TLC or LC-MS.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement, particularly distinguishing fluorine and indole proton environments .
- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (part of the SHELX suite) resolves absolute configuration and hydrogen-bonding networks. WinGX or ORTEP software visualizes anisotropic displacement ellipsoids .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can structural modifications to the benzamide or indole moieties influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on:
- Fluorine Substitution : 3,4-Difluoro groups enhance electron-withdrawing effects, potentially increasing receptor binding affinity. Compare with mono-fluoro or non-fluoro analogs (e.g., 4-chloro-N-benzamide derivatives) .
- Indole Modifications : Methyl substitution at the indole N1 position (as in 1-methyl-1H-indole) may alter steric hindrance or π-π stacking. Test analogs with bulkier substituents (e.g., isopentyl groups) for improved pharmacokinetics .
Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. How should researchers address contradictions in reported biological data for this compound?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Validate compound purity via HPLC (≥95%) and quantify impurities (e.g., residual solvents) using GC-MS .
- Assay Conditions : Replicate experiments under standardized conditions (e.g., pH, temperature) and cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Structural Confirmation : Re-examine crystallographic data (SHELXL refinement) to rule out polymorphism or solvate formation affecting bioactivity .
Q. What computational strategies support mechanistic studies of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., using GROMACS) to assess stability of hydrogen bonds between the benzamide carbonyl and target residues.
- Pharmacophore Modeling : Identify critical features (e.g., fluorine atoms, hydroxyl group) using software like PharmaGist, referencing similar benzamide-based pharmacophores in agrochemical or medicinal chemistry studies .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 09) to predict reactivity at the difluoro-substituted benzene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
